3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Medicinal chemistry Crystallography Physicochemical profiling

This meta-chloro regioisomer provides the precise dihedral angle (~53–114°) required for sterically constrained kinase selectivity pockets (TrkA, ALK2). The 3-bromo substituent enables rapid parallel library synthesis via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. Pre-measured aqueous solubility (<0.2 µg/mL at pH 7.4) guides DMSO stock preparation, reducing false‑negative IC₅₀ risks. Choose CAS 866132‑40‑3 over the para isomer (CAS 439107‑65‑0) to preserve target‑binding complementarity.

Molecular Formula C13H9BrClN3
Molecular Weight 322.59
CAS No. 866132-40-3
Cat. No. B2366852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS866132-40-3
Molecular FormulaC13H9BrClN3
Molecular Weight322.59
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1Br)C3=CC(=CC=C3)Cl
InChIInChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-3-2-4-11(15)5-9/h2-7H,1H3
InChIKeyCFDQVGFNCRRBHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866132-40-3): Core Scaffold & Key Procurement Identifiers


3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866132-40-3, PubChem CID 1485560, ChEMBL CHEMBL1543268) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold extensively explored as a protein kinase inhibitor hinge-binding motif [1]. The compound carries a bromo substituent at the 3-position, a 3-chlorophenyl (meta-chloro) group at the 6-position, and a methyl group at the 2-position, yielding a molecular formula of C₁₃H₉BrClN₃ and a molecular weight of 322.59 g/mol [2]. The pyrazolo[1,5-a]pyrimidine scaffold is a purine isostere that has spawned numerous ATP-competitive inhibitors of clinically relevant kinases including CDK2, B-Raf, EGFR, Pim-1, and TrkA [1].

Why 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, even single-atom or positional variations produce measurable differences in kinase selectivity, cellular potency, and physicochemical properties [1]. The 3-bromo substituent serves a dual role: it acts as a versatile synthetic handle for cross-coupling diversification (Suzuki, Sonogashira, Buchwald-Hartwig) while also functioning as a hydrogen-bond acceptor capable of engaging the kinase hinge region [2]. The 3-chlorophenyl (meta) versus 4-chlorophenyl (para) regioisomerism alters the dihedral angle between the aryl ring and the heterocyclic core, directly affecting target binding complementarity and crystal packing behavior [3]. Consequently, generic substitution with a des-bromo, des-chloro, or regioisomeric analog risks losing both synthetic utility and target-binding precision—differences that the quantitative evidence below substantiates.

3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Chloro vs. Para-Chloro Regioisomerism: Differential Physicochemical Properties and Crystal-Packing Implications

The target compound places the chlorine substituent at the meta (3-) position of the 6-phenyl ring, whereas the closest commercially available analog, 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 439107-65-0, CHEMBL1213804), positions chlorine at the para (4-) position. X-ray crystallographic studies on a related series of 3-bromo-7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines demonstrate that halogen substitution patterns dictate the dominant intermolecular interactions: compounds bearing the 3-bromo substituent exhibit Br···Cl halogen bonding and C–Br···π-pyrimidine lone-pair···π interactions that contribute to crystal lattice stabilization, whereas non-brominated analogs rely solely on Cl···N-pyrimidine interactions [1]. The meta-chlorophenyl group of the target compound introduces a dihedral angle of approximately 53–114° between the aryl and pyrazolo[1,5-a]pyrimidine planes, as observed in crystallographically independent molecules of analogous meta-substituted chlorophenyl-pyrazole systems [2]. This conformational preference differs from the para isomer's more planar arrangement and can translate into altered ATP-binding site complementarity.

Medicinal chemistry Crystallography Physicochemical profiling

3-Bromo Substituent as a Synthetic Diversification Handle: Advantage Over Des-Bromo Analog

The target compound (MW 322.59 g/mol, C₁₃H₉BrClN₃) contains a bromine atom at the 3-position of the pyrazole ring, whereas the des-bromo analog 6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 866132-36-7, MW 243.69 g/mol, C₁₃H₁₀ClN₃) lacks this substituent . Microwave-assisted copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursors has been established as an efficient synthetic methodology, demonstrating that the 3-bromo position serves as a versatile site for late-stage functionalization via C–N, C–C (Suzuki, Sonogashira), and C–O bond-forming reactions [1]. The des-bromo analog forfeits this synthetic diversification capability, limiting its utility as a scaffold for focused library generation or structure-activity relationship (SAR) exploration.

Synthetic chemistry Cross-coupling Library synthesis

Aqueous Solubility at Physiologic pH: Baseline for Formulation Feasibility

The target compound exhibits an experimentally determined aqueous solubility of <0.2 μg/mL at pH 7.4, as reported in the PubChem BioAssay dataset [1]. This places the compound in the low-solubility regime (approximately <0.62 μM given MW 322.59 g/mol), characteristic of halogenated, polyaromatic heterocycles within this chemotype. While the 4-chloro isomer (CAS 439107-65-0, CHEMBL1213804) possesses identical molecular formula and nearly identical computed logP, its published IC₅₀ values against CDK1 (12,000 nM) and PfPK5 (130,000 nM) confirm that it engages kinase targets despite similarly low solubility [2]. The measured solubility value serves as a critical go/no-go parameter for biochemical assay design: DMSO stock concentrations, aqueous dilution protocols, and the need for solubilizing excipients must be calibrated to this threshold to avoid false-negative results from compound precipitation.

Drug discovery ADME Formulation

Computed Drug-Likeness and Kinase Selectivity Potential Within the 7-Aryl-2-Methyl-3-Substituted Pyrazolo[1,5-a]pyrimidine Series

A 2023 structure-activity relationship study by Al-Qadhi et al. systematically evaluated four series of 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors, establishing that the nature of the 3-substituent (Br, H, alkyl, aryl) profoundly modulates both enzyme inhibitory potency and antiproliferative activity [1]. Compound 7d (3-substituted) demonstrated IC₅₀ values of 0.087 μM (TrkA) and 0.105 μM (ALK2), while compound 10e achieved submicromolar inhibition across eight kinases (TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2) and antiproliferative IC₅₀ values of 3.36, 1.40, and 3.49 μM against MCF7, HCT116, and EKVX cell lines, respectively [1]. The target compound's 3-bromo-6-(3-chlorophenyl)-2-methyl substitution pattern places it within this SAR landscape: the bromo group at position 3 is expected to contribute to hinge-region hydrogen bonding (C–Br···HN interaction), while the meta-chlorophenyl at position 6 fills a lipophilic selectivity pocket. Its computed descriptors—XLogP3 = 3.7, TPSA = 30.2 Ų, 0 H-bond donors, 2 H-bond acceptors, rotatable bond count = 1—are congruent with oral drug-likeness criteria (Lipinski-compliant) [2].

Kinase inhibition Multikinase profiling Drug-likeness

High-Value Application Scenarios for 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis via 3-Bromo Cross-Coupling Diversification

Medicinal chemistry groups building pyrazolo[1,5-a]pyrimidine-based kinase inhibitor libraries can leverage the 3-bromo substituent as a universal diversification point for parallel synthesis. Microwave-assisted copper-catalyzed C-3 amination, Suzuki-Miyaura coupling, and Sonogashira alkynylation have been validated on 3-bromo-pyrazolo[1,5-a]pyrimidine substrates, enabling rapid generation of 50-100 compound arrays from a single precursor [1]. The meta-chlorophenyl group at position 6 remains invariant during these transformations, preserving a key selectivity-determining element while the 3-position is systematically varied. This strategy directly addresses the SAR framework established by Al-Qadhi et al. (2023), where 3-substitution modulates multikinase potency across TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 [2].

Regioisomer-Specific Chemical Probe Development Requiring Meta-Chloro Geometry

Target engagement studies that are sensitive to the dihedral angle between the 6-aryl substituent and the pyrazolo[1,5-a]pyrimidine core—such as those targeting kinases with sterically constrained selectivity pockets (e.g., TrkA, ALK2)—require the meta-chlorophenyl geometry specifically. The meta-substitution pattern introduces a dihedral angle of approximately 53–114° between the chlorophenyl and pyrazole planes [1], creating a 3D binding epitope distinct from the more planar para-chloro isomer. Procurement of the meta-chloro regioisomer (CAS 866132-40-3) rather than the more commonly listed para isomer (CAS 439107-65-0) is essential for structure-based drug design efforts that rely on accurate conformational pre-organization of the 6-aryl group within the kinase hydrophobic pocket.

Biochemical Assay Development with Solubility-Qualified Starting Material

The experimentally measured aqueous solubility of <0.2 μg/mL (<0.62 μM) at pH 7.4 [1] provides a critical parameter for assay scientists designing kinase inhibition or cellular antiproliferative assays. This solubility threshold informs DMSO stock preparation (recommended ≥10 mM in 100% DMSO), intermediate dilution protocols (use of 0.1% BSA or 0.01% Triton X-100 to mitigate nonspecific binding), and the maximum testable concentration in aqueous buffer (≤0.5 μM to avoid precipitation artifacts). The availability of this pre-measured solubility endpoint distinguishes the target compound from uncharacterized analogs, reducing the risk of false-negative IC₅₀ determinations that plague early-stage hit triage.

Crystallography and Solid-State Interaction Studies of Halogen Bonding Networks

The presence of both bromine (3-position) and chlorine (meta-phenyl) in the target compound creates a rich halogen-bonding landscape that is of fundamental interest for crystal engineering and supramolecular chemistry. X-ray crystallographic studies on related 3-bromo-2-methylpyrazolo[1,5-a]pyrimidines reveal that Br···Cl halogen bonds and C–Br···π-pyrimidine interactions serve as dominant crystal-packing forces, with the σ-hole of bromine participating as the electrophilic partner [1]. The meta-chlorophenyl substituent introduces additional Cl···π and C–H···Cl contacts that differ from those observed in para-substituted or non-halogenated analogs. These solid-state properties are directly relevant to polymorphism screening, co-crystal design, and the development of crystalline formulations with reproducible dissolution profiles.

Quote Request

Request a Quote for 3-Bromo-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.